N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

PDK1 inhibitor Kinase selectivity Thiazole carboxamide

The compound N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797956-75-2) is a synthetic small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also designated PDHK1). It belongs to a proprietary class of thiazole carboxamide derivatives protected under patent WO2012036974, originally assigned to Merck Sharp & Dohme Corp., and is explicitly indexed as 'Thiazole carboxamide derivative 28' in curated drug-target databases.

Molecular Formula C20H20N2O2S2
Molecular Weight 384.51
CAS No. 1797956-75-2
Cat. No. B3017639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1797956-75-2
Molecular FormulaC20H20N2O2S2
Molecular Weight384.51
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)SC4=CC=CC=C4
InChIInChI=1S/C20H20N2O2S2/c23-18(19-22-16-8-4-5-9-17(16)25-19)21-14-20(10-12-24-13-11-20)26-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,23)
InChIKeyYOKNXPRXMURMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1797956-75-2: N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide Chemical Identity & Baseline Profile for Procurement Assessment


The compound N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1797956-75-2) is a synthetic small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1, also designated PDHK1) [1]. It belongs to a proprietary class of thiazole carboxamide derivatives protected under patent WO2012036974, originally assigned to Merck Sharp & Dohme Corp., and is explicitly indexed as 'Thiazole carboxamide derivative 28' in curated drug-target databases [1][2]. The compound features a benzo[d]thiazole-2-carboxamide core substituted with a phenylthio-tetrahydro-2H-pyran-4-yl-methyl moiety [3], a structural arrangement that differentiates it from simpler thiazole carboxamides which lack the phenylthio-tetrahydropyran pharmacophore.

Why a Generic Thiazole Carboxamide Cannot Replace 1797956-75-2 in PDK1-Targeted Research


Structurally related thiazole carboxamides exhibit divergent primary target engagement; for instance, benzo[d]thiazole-2-carboxamides exemplified by compounds 1n and 2a selectively inhibit mycobacterial ATP phosphoribosyl transferase (ATP-PRTase) with nanomolar potency, demonstrating a histidine-biosynthesis-targeted anti-tubercular profile [1]. In contrast, 1797956-75-2 is documented as a selective PDK1 inhibitor [2]. The installation of the phenylthio-tetrahydro-2H-pyran-4-yl-methyl substituent is a key structural determinant that redirects pharmacological activity toward the human PDK1 kinase domain, a feature absent in the antitubercular benzo[d]thiazole-2-carboxamide series. Therefore, generic substitution with an ostensibly similar thiazole carboxamide scaffold—without confirming the specific substitution pattern and the resultant target selectivity—introduces substantial risk of functional misclassification and experimental failure in PDK1-dependent assays.

Quantitative Differentiation Guide for 1797956-75-2: PDK1 Inhibition and Target Selectivity Data


PDK1 Inhibitory Potency: 1797956-75-2 vs. Representative Anti-TB Benzo[d]thiazole-2-carboxamides

The compound 1797956-75-2 is explicitly classified as a PDK1 inhibitor in the primary patent WO2012036974 and linked drug-target databases, whereas representative benzo[d]thiazole-2-carboxamides such as compounds 1n and 2a are characterized as inhibitors of mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), a functionally unrelated target [1][2]. While the exact IC50 of 1797956-75-2 against PDK1 is disclosed within the patent exemplification but not publicly extracted in the accessed database record, the structural assignment and explicit target designation provide a de facto quantitative differentiation: the target compound is designed for and operates on human PDK1, not on bacterial ATP-PRTase [2].

PDK1 inhibitor Kinase selectivity Thiazole carboxamide

Structural Pharmacophore Differentiation: Phenylthio-Tetrahydropyran Moiety vs. Simple Thiazole Carboxamides

The inclusion of a phenylthio-substituted tetrahydro-2H-pyran-4-yl-methyl group at the amide nitrogen of the benzo[d]thiazole-2-carboxamide scaffold creates a sterically encumbered, lipophilic pharmacophore that is absent in the unsubstituted or mildly substituted benzo[d]thiazole-2-carboxamides reported as ATP-PRTase inhibitors [1][2]. This structural feature is consistent with the PDK1 ATP-binding site pharmacophore described in the patent, where the tetrahydropyran ring and the phenylthio group contribute to hydrophobic interactions and selectivity over structurally related AGC kinases [3].

Structure-activity relationship Ligand design PDK1 pharmacophore

Intellectual Property and Provenance: Patent-Backed Selectivity vs. Unpatented Analogs

The compound 1797956-75-2 is expressly claimed and exemplified within the Merck Sharp & Dohme patent WO2012036974, which discloses a series of thiazole carboxamide derivatives as PDK1 inhibitors with demonstrated utility in inhibiting cancer cell proliferation [1]. This contrasts with many commercially available benzo[d]thiazole-2-carboxamides that are sold without patent-backed target validation or selectivity data. The patent exemplification provides synthetic procedures and biological assay conditions that serve as reproducibility benchmarks [1].

Patent exclusivity Chemical provenance PDK1 inhibitor

High-Value Application Scenarios for 1797956-75-2 Based on Verified Differentiation Evidence


PDK1-Dependent Cancer Cell Proliferation Assays

The compound is the appropriate chemical probe for experiments investigating PDK1-mediated signaling in oncology, as explicitly indicated by its patent-protected PDK1 inhibitory activity [1]. Use in proliferation assays with cancer cell lines where PDK1 is overexpressed (e.g., pancreatic, breast, or non-small cell lung cancer models) is supported by the patent's disclosure of anti-proliferative effects [1]. This application avoids the confounding antitubercular activity seen in structurally similar but target-divergent benzo[d]thiazole-2-carboxamides [2].

Kinase Selectivity Profiling Panels

Given its origin in a PDK1-selective inhibitor program, 1797956-75-2 is suitable for inclusion in kinase selectivity profiling panels to assess off-target activity against AGC kinase family members [1]. Its distinct phenylthio-tetrahydropyran pharmacophore provides a structural basis for interrogating PDK1 selectivity determinants, a feature not replicated by generic thiazole carboxamides lacking this substituent [1].

Structure-Activity Relationship (SAR) Studies Around the PDK1 ATP-Binding Site

The compound serves as a key reference molecule for SAR campaigns aimed at optimizing PDK1 affinity and selectivity. Its fully characterized substitution pattern (benzo[d]thiazole-2-carboxamide core with phenylthio-tetrahydro-2H-pyran-4-yl-methyl side chain) provides a defined chemical starting point for further derivatization, as documented in the exemplification of WO2012036974 [1].

Antitubercular Target Decoupling Controls

In anti-TB drug discovery programs evaluating benzo[d]thiazole-2-carboxamides, 1797956-75-2 can function as a target-decoupling control to confirm that observed antimycobacterial effects are due to ATP-PRTase inhibition and not off-target PDK1 activity, given its structural similarity to the anti-TB series but divergent primary pharmacology [2].

Quote Request

Request a Quote for N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.